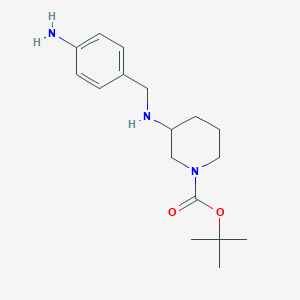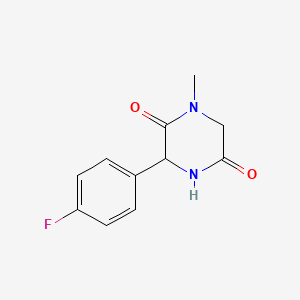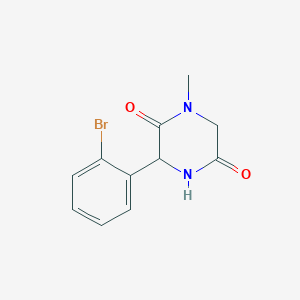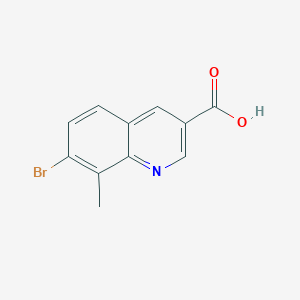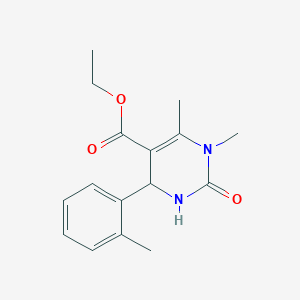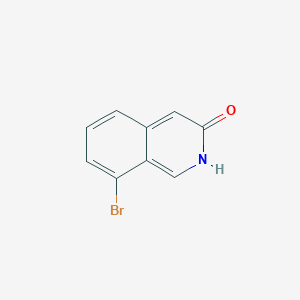
8-Bromoisoquinolin-3-ol
Vue d'ensemble
Description
8-Bromoisoquinolin-3-ol (8-BQ) is a chemical compound that belongs to the isoquinolin-3-ol family. It has a CAS Number of 608515-49-7 and a molecular weight of 224.06 .
Synthesis Analysis
The synthesis of this compound and its derivatives has been reported in the literature. For instance, four 8,8-diaryl-substituted 3,3-biisoquinoline ligands were synthesized from a common this compound precursor . The synthetic procedures reported allow for gram-scale production of these biisoquinolines .Molecular Structure Analysis
The molecular formula of this compound is C9H6BrNO. Its InChI code is 1S/C9H6BrNO/c10-8-3-1-2-6-4-9(12)11-5-7(6)8/h1-5H,(H,11,12) .Applications De Recherche Scientifique
Synthesis of Biisoquinoline Chelates : 8-Bromoisoquinolin-3-ol is a precursor in the synthesis of 3,3′-biisoquinoline ligands. These chelates are characterized by their endotopic but sterically nonhindering nature, useful in various chemical applications. The synthesis involves 3-12 steps and allows for gram-scale production (Durola et al., 2007).
Photolytic Syntheses of Alkaloids : Photolysis of derivatives of this compound leads to the synthesis of various alkaloids. For instance, the photolysis of 8-bromo-1,2,3,4-tetrahydro-1-(4-hydroxybenzyl)-6,7-dimethoxy-2-methyl-isoquinoline results in compounds like pronuciferine and O-methylkreysiginone (Kametani et al., 1971).
Inhibitor Synthesis for Poly(ADP-ribose)polymerase-1 (PARP-1) : Quinoline-8-carboxamides, designed for their role as inhibitors of PARP-1, an important target enzyme in drug design, are synthesized using this compound. These compounds have shown therapeutic activities in preclinical studies (Lord et al., 2009).
Corrosion Inhibition Research : Novel 8-hydroxyquinoline derivatives, related to this compound, have been synthesized and evaluated as acid corrosion inhibitors for metals like steel. These studies involve experimental and theoretical approaches, including density functional theory (DFT) and molecular dynamics simulations (Rbaa et al., 2020).
Synthesis of AMPA Receptor Antagonists : The synthesis of competitive AMPA receptor antagonists involves the use of this compound derivatives. These antagonists have potential applications in neuroscience research and drug development (Geng Min, 2011).
Development of Metal Complexes with Antimicrobial Properties : Transition metal complexes derived from 8-hydroxyquinoline, which is structurally related to this compound, have shown significant antimicrobial activity. These complexes offer insights into the development of new antimicrobial agents (Sahoo Jyotirmaya et al., 2017).
Pincer Ligand Synthesis for Catalysis : Unsymmetrical pincer ligands with an 8-hydroxyquinoline core, related to this compound, have been synthesized and used in palladium complexes. These complexes are efficient in catalyzing Sonogashira coupling, a key reaction in organic synthesis (Kumar et al., 2017).
Synthesis of Isoquinolinequinones with Anticancer Activity : The synthesis of isoquinolinequinones, structurally related to this compound, has been reported for their potential anticancer activity. These compounds have shown efficacy against various cancer cell lines (Delgado et al., 2012).
Safety and Hazards
Propriétés
IUPAC Name |
8-bromo-2H-isoquinolin-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6BrNO/c10-8-3-1-2-6-4-9(12)11-5-7(6)8/h1-5H,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVDPIQOKPLLJPF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=CC(=O)NC=C2C(=C1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40672240 | |
| Record name | 8-Bromoisoquinolin-3(2H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40672240 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
608515-49-7 | |
| Record name | 8-Bromoisoquinolin-3(2H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40672240 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 8-Bromo-3-hydroxyisoquinoline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the role of 8-Bromoisoquinolin-3-ol in the synthesis of biisoquinoline chelates?
A1: this compound serves as a crucial starting material, or precursor, in the multi-step synthesis of 8,8′-diaryl-substituted 3,3′-biisoquinoline ligands []. The bromine atom at the 8-position provides a synthetic handle for further chemical modifications, ultimately leading to the desired biisoquinoline structures.
Q2: Are there large-scale production methods available for this compound?
A2: Yes, the synthetic procedures described in the paper allow for the production of this compound and the final biisoquinoline products on a gram scale []. This is an important consideration for potential applications requiring larger quantities of the compound.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


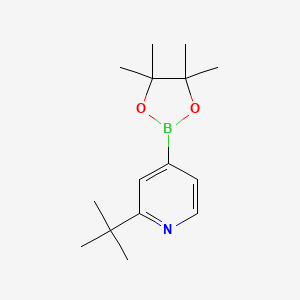

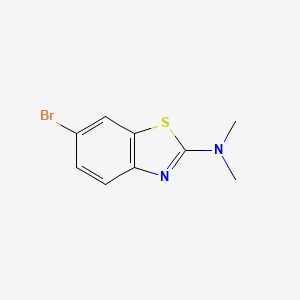
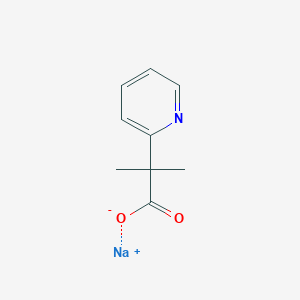
![2-[(2-Fluorobenzoyl)amino]-1,3-oxazole-4-carboxylic acid](/img/structure/B1440153.png)
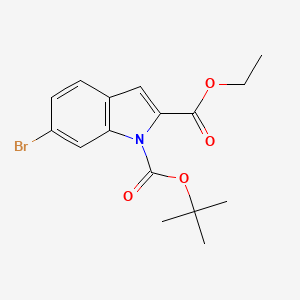
![5-acetyl-3-bromo-6-[(E)-2-(dimethylamino)ethenyl]-2(1H)-pyridinone](/img/structure/B1440155.png)
